
T140 Peptide: A Technical Guide for Studying
Chemokine Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: T140 peptide

Cat. No.: B1602424 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that

plays a pivotal role in a multitude of physiological and pathological processes, including

immune cell trafficking, hematopoiesis, angiogenesis, and cancer metastasis.[1][2][3] Its sole

endogenous ligand is the stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[4] The

CXCL12/CXCR4 signaling axis has emerged as a significant therapeutic target for various

diseases, including HIV-1 infection, cancer, and inflammatory disorders.[1][3][5]

T140, a 14-residue synthetic peptide analog of polyphemusin II, is a potent and highly specific

antagonist of the CXCR4 receptor.[6][7] It acts as an inverse agonist, inhibiting both the

constitutive and CXCL12-induced activity of CXCR4.[8][9] This property makes T140 and its

analogs invaluable tools for dissecting the intricate signaling pathways downstream of CXCR4

activation. This technical guide provides an in-depth overview of the T140 peptide, including its

biochemical properties, experimental protocols for its use in key assays, and a detailed

exploration of the CXCR4 signaling pathways it modulates.
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The following tables summarize the quantitative data for T140 and some of its well-

characterized analogs, providing key parameters for their interaction with the CXCR4 receptor.

Table 1: Binding Affinity of T140 and Analogs to CXCR4

Compound Cell Line Assay Type Tracer
Affinity
(IC50/Ki)

Reference

T140 HEK293

Radioligand

Competition

Binding

¹²⁵I-SDF-1α
Nanomolar

range
[10]

[Bpa⁵]T140 HEK293

Radioligand

Competition

Binding

¹²⁵I-SDF-1α
Nanomolar

range
[10]

[Bpa¹⁰]T140 HEK293

Radioligand

Competition

Binding

¹²⁵I-SDF-1α
Nanomolar

range
[10]

T140-SDF-1α

Chimera (on

position 12,

compound 1)

HEK293

Radioligand

Competition

Binding

¹²⁵I-SDF-1α 1.36 ± 0.8 nM [8]

T140-SDF-1α

Chimera (on

position 12,

compound 2)

HEK293

Radioligand

Competition

Binding

¹²⁵I-SDF-1α
2.22 ± 1.75

nM
[8]

CVX15 (T140

analog)
CHO

12G5

Antibody

Binding

Inhibition

- 7.8 ± 2.2 nM [1]

NOTA-T140 CHO-CXCR4
Competitive

Cell Binding
¹²⁵I-CXCL12

Similar to

T140
[11]

Table 2: Inhibitory Activity of T140 and Analogs on CXCR4-mediated Cellular Functions
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Compound Cell Line Assay Type Stimulus
Inhibitory
Concentrati
on (IC50)

Reference

T140 MDA-MB-231 Cell Migration SDF-1 10-100 nM [5]

T140 Sup-T1 Cell Migration SDF-1 10-100 nM [5]

T140 HUVEC Cell Migration SDF-1 10-100 nM [5]

IT1t (small

molecule

inhibitor)

- HIV-1 entry - 7 nM [12]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

interaction of T140 with the CXCR4 receptor and its effect on downstream signaling.

Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of T140 and its analogs for the CXCR4

receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

HEK293 cells stably expressing human CXCR4.[8][10]

¹²⁵I-SDF-1α (radiolabeled tracer).[8][10]

Unlabeled T140 or its analogs.

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

Glass fiber filters.

Scintillation counter.

Procedure:
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Culture and harvest HEK293-CXCR4 cells.

Prepare cell membranes by homogenization and centrifugation.

In a 96-well plate, add a fixed concentration of ¹²⁵I-SDF-1α to each well.

Add increasing concentrations of unlabeled T140 or its analogs to the wells.

Add the cell membrane preparation to each well.

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach

binding equilibrium.

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to

separate bound from free radioligand.

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Analyze the data using non-linear regression to determine the IC50 value, which can be

converted to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay
This assay measures the ability of T140 to inhibit CXCL12-induced intracellular calcium

mobilization, a key downstream signaling event of CXCR4 activation.[13][14]

Materials:

CXCR4-expressing cells (e.g., CHO-CXCR4, Jurkat).

Calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1).[13][15]

Pluronic F-127 (to aid dye loading).

Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[13]

CXCL12.
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T140.

Fluorescence microplate reader with kinetic reading capabilities and automated injectors.[13]

[14]

Procedure:

Plate CXCR4-expressing cells in a 96-well black-walled, clear-bottom plate and allow them

to adhere overnight.

Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in

HBSS.

Remove the culture medium from the cells and add the dye-loading solution.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

Wash the cells with HBSS to remove excess dye.

Pre-incubate the cells with varying concentrations of T140 for a defined period.

Place the plate in the fluorescence microplate reader.

Establish a baseline fluorescence reading.

Use an automated injector to add a specific concentration of CXCL12 to the wells.

Immediately begin kinetic measurement of fluorescence intensity over time.

The increase in fluorescence corresponds to the intracellular calcium concentration. Analyze

the data to determine the inhibitory effect of T140 on the CXCL12-induced calcium flux.

Chemotaxis Assay
This assay assesses the ability of T140 to block the directional migration of cells towards a

CXCL12 gradient, a fundamental biological response mediated by CXCR4.[16]

Materials:
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CXCR4-expressing migratory cells (e.g., lymphocytes, cancer cells).

Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts with appropriate pore size).

[17]

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

CXCL12.

T140.

Cell staining and counting reagents (e.g., Calcein AM, DAPI).

Procedure:

Resuspend CXCR4-expressing cells in chemotaxis buffer.

Pre-incubate the cells with different concentrations of T140.

Add chemotaxis buffer containing CXCL12 to the lower chamber of the chemotaxis plate.

Place the Transwell insert into the lower chamber.

Add the T140-pre-incubated cells to the upper chamber (the Transwell insert).

Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell

migration (e.g., 2-4 hours).

After incubation, remove the non-migrated cells from the upper surface of the insert

membrane with a cotton swab.

Fix and stain the migrated cells on the lower surface of the membrane.

Count the number of migrated cells in several microscopic fields.

Quantify the inhibition of chemotaxis by T140 by comparing the number of migrated cells in

the presence and absence of the peptide.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways modulated by the CXCR4 receptor and a typical experimental workflow for

characterizing a CXCR4 antagonist like T140.

CXCR4 Signaling Pathways
Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, leading to the

activation of downstream signaling cascades through two primary mechanisms: G-protein

dependent and β-arrestin dependent pathways.[18][19][20]
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Click to download full resolution via product page

Caption: Overview of CXCR4 signaling pathways.

Experimental Workflow for T140 Characterization
The following diagram outlines a typical workflow for characterizing the inhibitory activity of

T140 on CXCR4 signaling.

Start: Synthesize/Obtain T140 Peptide

Competitive Binding Assay
(Determine Ki)

Calcium Flux Assay
(Determine IC50 for signaling inhibition)

Chemotaxis Assay
(Determine IC50 for functional inhibition)

Data Analysis and Interpretation

Downstream Signaling Analysis
(e.g., Western blot for p-ERK, p-Akt)

Conclusion: T140 as a CXCR4 Antagonist

Click to download full resolution via product page

Caption: Workflow for T140 characterization.

Conclusion
The T140 peptide is a powerful and specific tool for the investigation of CXCR4-mediated

signaling. Its well-characterized binding affinity and potent inhibitory effects on downstream
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cellular responses make it an ideal probe for elucidating the complex roles of the

CXCL12/CXCR4 axis in health and disease. The experimental protocols and signaling pathway

diagrams provided in this guide offer a comprehensive resource for researchers employing

T140 in their studies. Further research into T140 and its analogs continues to pave the way for

the development of novel therapeutics targeting the CXCR4 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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